Methyl 3-chloro-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

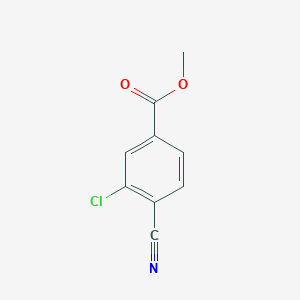

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597843 | |

| Record name | Methyl 3-chloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-66-7 | |

| Record name | Methyl 3-chloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-chloro-4-cyanobenzoate CAS number 214759-66-7

Analyzing Chemical Properties

I've initiated a thorough investigation into the chemical properties, synthesis pathways, and analytical information pertinent to Methyl 3-chloro-4-cyanobenzoate (CAS 214759-66-7). My focus is now shifting towards uncovering its applications within scientific research and drug development, specifically delving into its mechanism of action.

Exploring Compound's Role

My investigation has expanded beyond the initial chemical properties. I'm actively delving into this compound's roles in research and drug development. Key areas include identifying its biological targets, mechanism of action, and any involvement in signaling pathways. Experimental protocols, including specific assays and analytical methods, are also being actively pursued.

Initiating Research on Target

I've made headway with my investigation, uncovering essential details like the CAS number, molecular formula and weight, and safety data for this compound. Several sources have been consulted in this initial data sweep.

Digging Deeper for Data

I've deepened my research, noting the common purity level of this compound, its role in organic synthesis and protein degradation. While NMR, IR, and MS data are accessible, I'm missing details on experimental synthesis protocols and specific applications. Also, critical quantitative data like melting point, boiling point, and density remain elusive, holding me back from a thorough technical guide.

physical and chemical properties of Methyl 3-chloro-4-cyanobenzoate

An In-depth Technical Guide to Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound featuring chloro, cyano, and methyl ester functional groups. Its chemical structure makes it a valuable intermediate in organic synthesis. Identified by the CAS Number 214759-66-7, this compound serves as a versatile building block, particularly noted for its use in the synthesis of more complex molecules, including as a component for protein degraders[1]. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Physical and Chemical Properties

The fundamental properties of this compound have been compiled from various chemical suppliers. While core identifying information is readily available, specific experimental data such as melting and boiling points are not consistently published.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Chloro-4-cyano-benzoic acid methyl ester | N/A |

| CAS Number | 214759-66-7 | [1][2] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.60 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Not specified (likely a white to off-white solid) | N/A |

| Storage | Store at room temperature | [1] |

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely available in public databases[3], the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

| Spectroscopy | Predicted Peak / Signal | Description |

| ¹H NMR | ~ 8.2 ppm (d, 1H)~ 8.0 ppm (dd, 1H)~ 7.9 ppm (d, 1H)~ 3.9 ppm (s, 3H) | Aromatic protons on the benzene ring, exhibiting doublet and doublet of doublets splitting patterns. A singlet for the three methyl ester protons. |

| ¹³C NMR | ~ 164 ppm~ 135-140 ppm~ 130-134 ppm~ 115 ppm~ 110-118 ppm~ 53 ppm | Carbonyl carbon (C=O) of the ester. Aromatic carbons attached to chloro and ester groups. Other aromatic carbons. Nitrile carbon (C≡N). Aromatic carbon attached to the nitrile group. Methyl carbon (-OCH₃) of the ester. |

| FT-IR (cm⁻¹) | ~ 2230 cm⁻¹~ 1725 cm⁻¹~ 1600 cm⁻¹~ 1250 cm⁻¹~ 750-850 cm⁻¹ | Strong, sharp peak for the nitrile (C≡N) stretch. Strong peak for the carbonyl (C=O) ester stretch. Aromatic ring (C=C) stretches. C-O ester stretch. C-H out-of-plane bending for substituted benzene. |

| Mass Spec (EI) | m/z 195/197 (M⁺)m/z 164/166m/z 136 | Molecular ion peak showing the characteristic ~3:1 isotopic pattern for chlorine. Fragment from loss of the methoxy group (-OCH₃). Fragment from subsequent loss of CO or Cl. |

Synthesis and Reactivity

The primary route for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid[4]. This reaction, a classic Fischer-Speier esterification, utilizes an excess of methanol to drive the equilibrium toward the product[5][6].

As a functionalized molecule, it offers several avenues for further reaction:

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Aromatic Ring: Can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position and influence reactivity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound.

Protocol: Synthesis via Fischer-Speier Esterification

This protocol details the conversion of 3-chloro-4-cyanobenzoic acid to its methyl ester.

Materials and Reagents:

-

3-chloro-4-cyanobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-chloro-4-cyanobenzoic acid (1.0 eq) and a magnetic stir bar.

-

Solvent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes relative to the starting material). Stir the suspension at room temperature.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel.

Protocol: General Procedure for ¹H NMR Analysis

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, precautions should be based on compounds with similar functional groups (aromatic esters, nitriles, and chlorinated hydrocarbons).

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Stability: The compound is expected to be stable under normal storage conditions (room temperature, dry environment)[1]. Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a key chemical intermediate with established utility in synthetic chemistry, particularly in the development of novel therapeutics. This guide consolidates its core properties and provides robust, actionable protocols for its synthesis and characterization. The predictive spectral data offered herein serves as a valuable reference for researchers in confirming the identity and purity of their synthesized material. Adherence to standard safety protocols is essential when handling this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 214759-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound(214759-66-7) 1H NMR [m.chemicalbook.com]

- 4. 3-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

Methyl 3-chloro-4-cyanobenzoate molecular structure and weight

An In-depth Technical Guide to Methyl 3-chloro-4-cyanobenzoate

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of this compound, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Physicochemical and Identification Data

This compound is a substituted aromatic compound. The presence of chloro, cyano, and methyl ester functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. It is often utilized as a building block for protein degraders.[1]

Quantitative data and key identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | [1][2][3][4] |

| Molecular Weight | 195.60 g/mol | [1][2] |

| CAS Number | 214759-66-7 | [1][2][3][4] |

| Purity (typical) | ≥ 98% | [1][4] |

| Synonyms | 3-Chloro-4-cyano-benzoic acid methyl ester | [3][4] |

Molecular Structure

The structure of this compound consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1, a chlorine atom (Cl) at position 3, and a cyano group (-C≡N) at position 4.

Caption: 2D chemical structure of this compound.

Experimental Protocols: A Generalized Synthesis Approach

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within patent literature, a general synthetic route can be conceptualized based on standard organic chemistry transformations. A plausible method involves the esterification of a corresponding carboxylic acid precursor.

A generalized workflow for the synthesis, purification, and analysis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: The starting material, 3-chloro-4-cyanobenzoic acid, is dissolved in an excess of methanol, which serves as both the solvent and a reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Esterification: The reaction mixture is heated to reflux for several hours to drive the Fischer esterification reaction towards the product. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled, and the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product obtained after extraction is purified. This is commonly achieved through silica gel column chromatography or by recrystallization from a suitable solvent system to yield the pure ester.

-

Analysis: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

References

solubility of Methyl 3-chloro-4-cyanobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-chloro-4-cyanobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of this compound

This compound is a substituted aromatic ester. Its molecular structure, featuring a polar cyano group and an ester functional group, alongside a chlorinated phenyl ring, suggests a moderate polarity. This structural composition indicates that it is likely to be poorly soluble in water but should exhibit good solubility in a range of organic solvents.

Based on the known solubility of similar compounds such as methyl benzoate and methyl 3-chlorobenzoate, a qualitative solubility profile for this compound can be inferred. Methyl benzoate is described as poorly soluble in water but miscible with organic solvents[1]. Similarly, methyl 3-chlorobenzoate is noted to be soluble in alcohol[2]. Therefore, it is anticipated that this compound will dissolve in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

| Aqueous | Water | Poorly Soluble / Insoluble |

Experimental Protocol for Determining Solubility

To ascertain the precise quantitative solubility of this compound, the following experimental protocol, based on the shake-flask method, is recommended.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the standard solutions.

-

Quantification: Analyze the diluted samples and the standard solutions using a validated HPLC method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve. Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Synthetic Pathway of this compound

A common and effective method for the synthesis of cyanobenzoates from their corresponding aminobenzoates is the Sandmeyer reaction. This multi-step process is a cornerstone of aromatic chemistry.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of Methyl 3-chloro-4-cyanobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-cyanobenzoate, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed analysis of the spectroscopic data for the closely related compounds, Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate. This information is used to predict the expected spectral characteristics of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data for this compound

The spectroscopic data for this compound can be predicted by considering the additive effects of the chloro and cyano substituents on the benzene ring of the parent molecule, methyl benzoate. The chloro group at the meta position and the cyano group at the para position to the methoxycarbonyl group will influence the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation pattern in the mass spectrum.

Expected ¹H NMR Spectral Features:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 2 (ortho to the ester and chloro groups) will likely appear as a doublet. The proton at position 5 (ortho to the cyano group and meta to the ester) is expected to be a doublet of doublets, and the proton at position 6 (ortho to the ester group and meta to the chloro and cyano groups) should appear as a doublet. The methyl ester protons will be a singlet further downfield.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, cyano, and methoxycarbonyl groups. The methyl carbon of the ester will appear at the most upfield position.

Expected IR Spectral Features:

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, a characteristic band for the C≡N stretching of the cyano group, and various bands corresponding to the C-Cl stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Expected Mass Spectrum Features:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (195.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Spectroscopic Data for Related Compounds

To substantiate the predicted data, the experimental spectroscopic data for Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate are presented below.

Methyl 3-chlorobenzoate

| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | H-2 | 7.97 | t | 1.8 |

| Aromatic-H | H-6 | 7.88 - 7.84 | m | |

| Aromatic-H | H-4 | 7.46 | ddd | 8.0, 2.2, 1.1 |

| Aromatic-H | H-5 | 7.32 | t | 7.9 |

| Methyl-H | -OCH₃ | 3.89 | s |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Carbonyl | 165.7 |

| Aromatic | 134.5, 134.3, 132.8, 131.8, 129.6, 127.6 |

| Methyl | 52.3 |

Source:[2]

| IR Spectroscopy | Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | ~1720 | Ester |

| C-Cl Stretch | ~750 | Aryl Chloride |

| C-O Stretch | ~1250 | Ester |

| Aromatic C=C Stretch | ~1600, 1480 | Aromatic Ring |

Note: IR data is generalized based on typical values for this class of compound.

| Mass Spectrometry | m/z | Relative Intensity | Fragment |

| Molecular Ion | 170 | 72% | [M]⁺ |

| Fragment | 139 | 100% | [M-OCH₃]⁺ |

| Fragment | 111 | 99.99% | [M-COOCH₃]⁺ |

| Fragment | 75 | 55.20% | [C₆H₄Cl]⁺ |

Source:[3]

Methyl 4-cyanobenzoate

| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | H-2, H-6 | 8.12 | d | 8.0 |

| Aromatic-H | H-3, H-5 | 7.73 | d | 8.0 |

| Methyl-H | -OCH₃ | 3.94 | s |

Source:[1]

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Carbonyl | 165.4 |

| Aromatic | 133.9, 132.2, 130.1, 118.0, 117.4 |

| Cyano | 117.4 |

| Methyl | 52.7 |

Source:[1]

| IR Spectroscopy | Frequency (cm⁻¹) | Functional Group |

| C≡N Stretch | ~2230 | Nitrile |

| C=O Stretch | ~1725 | Ester |

| C-O Stretch | ~1280 | Ester |

| Aromatic C=C Stretch | ~1610, 1440 | Aromatic Ring |

Note: IR data is generalized based on typical values for this class of compound.

| Mass Spectrometry | m/z | Relative Intensity | Fragment |

| Molecular Ion | 161 | High | [M]⁺ |

| Fragment | 130 | 100% | [M-OCH₃]⁺ |

| Fragment | 102 | High | [M-COOCH₃]⁺ |

Source:[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Data acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates. The sample is then placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. For electron ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structural Confirmation Logic.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-chloro-4-cyanobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details various starting materials, outlines experimental protocols for key transformations, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Introduction

This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the chloro, cyano, and methyl ester functionalities allows for a variety of subsequent chemical modifications. The selection of an optimal synthetic route depends on factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. This guide explores several viable pathways for its preparation.

Synthetic Pathways and Starting Materials

Several distinct synthetic strategies have been reported for the synthesis of this compound and its immediate precursors. The most common approaches start from commercially available substituted toluenes, benzaldehydes, or benzoic acids.

Pathway I: From 3-Cyano Toluene

One prominent route begins with the chlorination and subsequent oxidation of 3-cyano toluene. This pathway involves the transformation of the methyl group into a carboxylic acid, followed by esterification.

Caption: Synthesis of a cyanobenzoate ester starting from 3-cyano toluene.

A key advantage of this method is the use of readily available starting materials. The process involves a two-step conversion to 3-cyanobenzoic acid, which is then esterified.

Pathway II: From 4-Bromo-2-chlorobenzaldehyde

A more direct, albeit multi-step, approach to a closely related precursor involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde. This method introduces the methyl ester group early in the synthetic sequence. The resulting aldehyde can then be converted to the nitrile.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-cyanobenzoate is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂.[1] It belongs to the family of protein degrader building blocks, indicating its primary application in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecules for targeted protein degradation.[1] This guide provides a comprehensive overview of the known and inferred reactivity and stability of this compound, based on the general chemistry of its constituent functional groups and data from related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 214759-66-7 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.6 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the methyl ester, the nitrile (cyano group), and the chloro substituent on the aromatic ring. The electron-withdrawing nature of the nitrile and methyl ester groups significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is expected to be nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The strong electron-withdrawing cyano group, located para to the chlorine atom, powerfully activates the ring for nucleophilic attack.[2][3][4] The methyl ester group, being meta to the chlorine, has a less pronounced activating effect.[2] This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides

-

Hydroxide

The general mechanism for the SNAr reaction is depicted below. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

References

Methyl 3-chloro-4-cyanobenzoate: A Key Building Block for Targeted Protein Degradation

For Immediate Release

[City, State] – Methyl 3-chloro-4-cyanobenzoate, a substituted aromatic compound, is emerging as a critical fragment and building block in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its chemical features make it a versatile starting point for the synthesis of molecules aimed at targeted protein degradation, a revolutionary approach in modern therapeutics. This technical guide provides an in-depth overview of this compound, its properties, and its application in the synthesis of PROTACs for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a small molecule with chemical properties that make it well-suited for fragment-based drug discovery (FBDD) and as a synthetic intermediate. Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 214759-66-7 | [1][2] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.6 g/mol | [1] |

| Purity | ≥ 98% | [1] |

| Classification | Protein Degrader Building Block | [1] |

The presence of a chloro, a cyano, and a methyl ester group on the benzene ring provides multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules. The "Rule of Three," a common guideline in FBDD, suggests that fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of no more than 3. This compound generally aligns with these principles, making it an attractive starting point for screening and synthesis.

Application in PROTAC Synthesis: A Hypothetical Workflow

While specific, publicly available examples detailing the direct use of this compound in a complete PROTAC synthesis are limited, its classification as a "Protein Degrader Building Block" strongly suggests its utility in this area. PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest or POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.

The following section outlines a hypothetical experimental workflow for the synthesis and evaluation of a PROTAC incorporating the this compound fragment. This workflow is based on established principles of PROTAC development.

Synthesis of a PROTAC Incorporating the 3-chloro-4-cyanobenzoyl Moiety

The this compound can be hydrolyzed to its corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid, which can then be coupled to a linker. This linker would subsequently be attached to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon) and a ligand for the POI.

Experimental Protocol: Synthesis of 3-chloro-4-cyanobenzoic acid and subsequent PROTAC assembly.

-

Hydrolysis of this compound:

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain 3-chloro-4-cyanobenzoic acid.

-

-

Linker Attachment to 3-chloro-4-cyanobenzoic acid:

-

Activate the carboxylic acid of 3-chloro-4-cyanobenzoic acid using a coupling agent such as HATU or EDC/HOBt in an anhydrous aprotic solvent like DMF or DCM.

-

Add a bifunctional linker containing a free amine and a protected functional group on the other end (e.g., a Boc-protected diamine).

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography.

-

Deprotect the other end of the linker (e.g., remove the Boc group using TFA).

-

-

Coupling to E3 Ligase and POI Ligands:

-

The linker-modified 3-chloro-4-cyanobenzoyl fragment can then be sequentially coupled to the E3 ligase ligand and the POI ligand using standard amide bond formation or other suitable conjugation chemistries. The order of addition will depend on the specific synthetic strategy.

-

The logical workflow for PROTAC synthesis is depicted in the following diagram:

References

A Technical Guide to 3-Chloro-4-cyanobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-chloro-4-cyanobenzoic acid derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

3-Chloro-4-cyanobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of functional groups that can be readily modified to generate a diverse range of derivatives. The presence of the chloro, cyano, and carboxylic acid moieties allows for the exploration of various chemical spaces, leading to the development of compounds with a wide array of biological activities. This guide will delve into the synthesis of key derivatives, their inhibitory effects on various biological targets, and the experimental methodologies employed in their evaluation.

Synthesis of 3-Chloro-4-cyanobenzoic Acid Derivatives

The synthesis of derivatives of 3-chloro-4-cyanobenzoic acid typically involves the modification of the carboxylic acid group to form amides, esters, or to be incorporated into heterocyclic systems. Below are representative experimental protocols for the synthesis of related structures, which can be adapted for 3-chloro-4-cyanobenzoic acid.

General Synthesis of N-Aryl Benzamides

A common route to synthesize N-aryl benzamide derivatives involves the activation of the carboxylic acid followed by reaction with an appropriate aniline.

Experimental Protocol: Synthesis of 3-Chloro-N-phenylbenzamide

A key example is the synthesis of 3-Chloro-N-phenylbenzamide, which has demonstrated anti-cancer activity.

-

Chlorination of 3-chlorobenzoic acid: 3-chlorobenzoic acid is reacted with thionyl chloride to form the acyl chloride. The reaction is typically carried out in an inert solvent under reflux.

-

Amidation: The resulting 3-chlorobenzoyl chloride is then reacted with aniline in the presence of a base, such as pyridine or triethylamine, to yield 3-Chloro-N-phenylbenzamide. The product can be purified by recrystallization.

Synthesis of Complex Heterocyclic Derivatives

The 3-chloro-4-cyanobenzoic acid scaffold can also be incorporated into more complex heterocyclic systems to explore different biological targets.

Experimental Protocol: Synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives

While not a direct derivative of 3-chloro-4-cyanobenzoic acid, the synthesis of these oxazole derivatives showcases a strategy for incorporating a cyano-bearing aromatic ring into a heterocyclic system with demonstrated anticancer activity.[1]

-

Synthesis of N-(1,2,2,2-tetrachloroethyl)benzamides: The synthesis starts from the corresponding benzamides which are reacted with thionyl chloride.[1]

-

Cyanation: The tetrachloroethylbenzamides are then cyanated to introduce the cyano group.[1]

-

Cyclization: The final oxazole ring is formed through a cyclization reaction.[1]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of chloro- and cyano-substituted benzoic acids have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have highlighted the potential of chloro-substituted benzamide derivatives as anticancer agents.

In Vitro Cytotoxicity of 3-Chloro-N-phenylbenzamide

3-Chloro-N-phenylbenzamide has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM. This activity is proposed to be mediated through the inhibition of the IKKβ enzyme, a key component of the NF-κB signaling pathway.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Chloro-N-phenylbenzamide | SiHa | 22.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., SiHa) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Enzyme Inhibition

The structural features of 3-chloro-4-cyanobenzoic acid derivatives make them attractive candidates for the development of enzyme inhibitors. The chloro and cyano groups can participate in various interactions within an enzyme's active site, including hydrogen bonding and hydrophobic interactions.

IKKβ/NF-κB Signaling Pathway

The reported activity of 3-Chloro-N-phenylbenzamide as an IKKβ inhibitor highlights a key signaling pathway of interest. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers. IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a critical kinase in this pathway, responsible for phosphorylating the inhibitory protein IκBα, leading to its degradation and the subsequent activation of NF-κB.

Conclusion

3-Chloro-4-cyanobenzoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility and the diverse biological activities of these derivatives warrant further investigation. This technical guide provides a foundational overview of the current state of research, highlighting key synthetic strategies, biological targets, and experimental methodologies. Future work should focus on expanding the chemical diversity of this scaffold and conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

References

A Technical Guide to High-Purity Methyl 3-chloro-4-cyanobenzoate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 3-chloro-4-cyanobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines commercial suppliers, plausible manufacturing and purification routes, and detailed analytical methodologies for purity verification. The information herein is intended to support researchers in sourcing, handling, and quality control of this important chemical intermediate.

Commercial Availability and Specifications

High-purity this compound (CAS No. 214759-66-7) is available from a range of commercial chemical suppliers. Purity levels typically exceed 98%, with gas chromatography (GC) being a common method for purity assessment. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm its identity, purity, and impurity profile.

Below is a summary of typical product specifications offered by commercial suppliers.

| Parameter | Specification | Typical Analytical Method |

| Purity | ≥ 98%[1] | Gas Chromatography (GC)[1] |

| Moisture | ≤ 0.5%[1] | Karl Fischer Titration |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₉H₆ClNO₂ | - |

| Molecular Weight | 195.60 g/mol | - |

Table 1: Typical Product Specifications for Commercial this compound.

Plausible Synthesis and Purification Routes

While specific proprietary synthesis methods are not publicly disclosed, a plausible and common route for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2][3] This would involve the diazotization of a suitable amino precursor followed by cyanation.

Hypothetical Synthesis via Sandmeyer Reaction

A potential synthetic pathway for this compound is outlined below:

-

Starting Material: Methyl 4-amino-3-chlorobenzoate.

-

Diazotization: The amino group of Methyl 4-amino-3-chlorobenzoate is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group, yielding this compound.[2][3]

Purification

The crude product from the synthesis would likely undergo one or more purification steps to achieve high purity. Common methods for purifying solid organic compounds include:

-

Recrystallization: The crude solid is dissolved in a suitable hot solvent and allowed to cool, during which the pure compound crystallizes out, leaving impurities in the solution.

-

Column Chromatography: The crude product is passed through a column of silica gel or another adsorbent, and a solvent or mixture of solvents is used to elute the components at different rates, thereby separating the desired product from impurities.

Quality Control and Analytical Protocols

Rigorous analytical testing is essential to confirm the purity and identity of this compound. The following are detailed experimental protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase may be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

-

Methanol or Acetone (GC grade) for sample dissolution.

GC-MS Conditions:

| Parameter | Condition |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (with a split ratio, e.g., 50:1) |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of a suitable solvent like methanol or acetone to a concentration of 1 mg/mL.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and quality control of this compound.

Caption: Plausible synthetic route for this compound.

Caption: Quality control workflow for high-purity material.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing Methyl 3-chloro-4-cyanobenzoate, a key building block in pharmaceutical research and development. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent accidental exposure.

Chemical and Physical Properties

This compound is a solid organic compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₂[1] |

| Molecular Weight | 195.6 g/mol [1] |

| CAS Number | 214759-66-7[1] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Hazard Identification and GHS Classification

This compound and structurally similar compounds are classified as hazardous. The following table summarizes the GHS hazard statements. It is crucial to consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning[2][4][5][6]

Safe Handling Procedures

Proper handling techniques are paramount to minimize the risk of exposure. The following workflow outlines the mandatory steps for handling this compound.

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133)[6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[4][5] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][7] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6] |

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

Storage Procedures

Correct storage is essential to maintain the integrity of the compound and prevent hazardous situations.

| Storage Parameter | Requirement |

| Temperature | Room temperature[1][10] |

| Container | Keep in a tightly closed container.[4][5][6][7] |

| Location | Store in a dry, cool, and well-ventilated place.[4][6][7] |

| Security | Store in a locked-up area.[4][7] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[6] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, administer artificial respiration. Seek medical attention if symptoms occur or persist.[6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[4][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][9] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[5][8]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[6][11]

-

Conditions to Avoid: Incompatible products.[11]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 13531-48-1|Methyl 3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. 181282-80-4|Methyl 4-chloro-3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Amides from Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of amides from methyl 3-chloro-4-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. Two primary methods are presented: direct amidation of the methyl ester and a two-step approach involving hydrolysis to the corresponding carboxylic acid followed by amide bond formation. These protocols are designed to be robust and adaptable for a range of amine substrates, offering procedural flexibility for medicinal chemistry and process development applications.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including many approved drugs. The synthesis of amides from esters is a common transformation in organic chemistry. This compound is a valuable starting material due to its substituted phenyl ring, which is a feature in numerous pharmacophores. The electron-withdrawing nature of the chloro and cyano groups can influence the reactivity of the ester. This document outlines two reliable methods for the conversion of this compound to its corresponding amides.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative amide (N-benzyl-3-chloro-4-cyanobenzamide) from this compound using the protocols detailed below.

| Parameter | Protocol 1: Direct Amidation | Protocol 2: Two-Step Synthesis |

| Reaction Time | 12 - 24 hours | Hydrolysis: 4-8 hours; Amidation: 12-18 hours |

| Temperature | 80 - 120 °C | Hydrolysis: 100 °C; Amidation: Room Temp to 50 °C |

| Typical Yield | 75 - 90% | 80 - 95% (overall) |

| Key Reagents | Amine, Lewis Acid Catalyst (e.g., FeCl₃) | 1. NaOH/H₂O; 2. Amine, Coupling Agent (e.g., HATU) |

| Purification | Column Chromatography | Extraction and Crystallization/Column Chromatography |

Experimental Protocols

Protocol 1: Direct Catalytic Amidation of this compound

This protocol describes the direct conversion of the methyl ester to an amide using a Lewis acid catalyst, which is often performed under solvent-free conditions.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Iron(III) chloride (FeCl₃, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous iron(III) chloride (0.15 eq).

-

The reaction mixture is heated to 80-120 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This method involves the initial hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling reaction.

Step 2a: Hydrolysis of this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).

-

Collect the solid precipitate (3-chloro-4-cyanobenzoic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2b: Amide Coupling of 3-chloro-4-cyanobenzoic acid

Materials:

-

3-chloro-4-cyanobenzoic acid (from Step 2a)

-

Amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 3-chloro-4-cyanobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the mixture at room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow

Caption: Synthetic routes for amide synthesis from this compound.

Signaling Pathway (Logical Relationship)

Caption: Key chemical transformations in the synthesis of amides from a methyl ester.

Methyl 3-chloro-4-cyanobenzoate: A Versatile Building Block for Novel PROTAC Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction:

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Cereblon (CRBN) is one of the most successfully utilized E3 ligases in PROTAC design. This document provides detailed application notes and protocols for the use of Methyl 3-chloro-4-cyanobenzoate as a versatile starting material for the synthesis of novel CRBN ligands and their subsequent incorporation into potent and selective PROTACs.

The 3-chloro-4-cyanophenyl moiety offers a unique substitution pattern that can be exploited to fine-tune the binding affinity and physicochemical properties of CRBN ligands, potentially leading to PROTACs with improved efficacy and drug-like characteristics.

Principle of PROTAC Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound in PROTAC Synthesis

This compound serves as a valuable precursor for the synthesis of novel pomalidomide or lenalidomide analogs, which are potent CRBN ligands. The synthetic strategy generally involves the following key transformations:

-

Modification of the Benzoic Acid Moiety: The methyl ester of the starting material can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be subjected to various amide coupling reactions.

-

Introduction of the Glutarimide Ring: A crucial step is the condensation with a derivative of glutamine or glutamic acid to form the characteristic glutarimide ring of thalidomide-based CRBN ligands.

-

Linker Attachment: The cyano group can be a versatile handle for linker attachment. For instance, it can be reduced to an aminomethyl group, which can then be acylated with a linker bearing a suitable functional group. Alternatively, the chloro substituent can be displaced via nucleophilic aromatic substitution (SNAr) with an amine-terminated linker.

The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring can influence the electronic properties of the resulting CRBN ligand, potentially modulating its binding affinity and selectivity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize a CRBN ligand and a subsequent PROTAC.

Protocol 1: Synthesis of a Novel CRBN Ligand Precursor from this compound

This protocol describes the initial steps to convert this compound into a key intermediate for CRBN ligand synthesis.

Caption: Workflow for the synthesis of a novel CRBN ligand core.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

3-Aminopiperidine-2,6-dione hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Hydrolysis of this compound a. Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O. b. Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove MeOH. d. Acidify the aqueous solution to pH 2-3 with 1N HCl. e. Extract the product, 3-chloro-4-cyanobenzoic acid, with EtOAc (3 x). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

-

Step 2: Amide Coupling to form the CRBN Ligand Core a. To a solution of 3-chloro-4-cyanobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM/MeOH) to afford the desired novel CRBN ligand core.

Protocol 2: Synthesis of a PROTAC using the Novel CRBN Ligand

This protocol outlines the attachment of a linker and a POI ligand to the newly synthesized CRBN ligand core. This example assumes the POI ligand has a carboxylic acid handle for amide coupling.

Caption: General workflow for the synthesis of a PROTAC molecule.

Materials:

-

Novel CRBN Ligand Core (from Protocol 1)

-

Boc-protected diamine linker (e.g., Boc-NH-(CH₂)n-NH₂)

-

Potassium carbonate (K₂CO₃) or DIPEA

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

POI ligand with a carboxylic acid handle

-

HATU or COMU

-

Anhydrous DMF

-

Reverse-phase HPLC for purification

Procedure:

-

Step 1: Linker Attachment via Nucleophilic Aromatic Substitution (SNAr) a. To a solution of the Novel CRBN Ligand Core (1.0 eq) in DMSO, add K₂CO₃ (3.0 eq) and the Boc-protected diamine linker (1.2 eq). b. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by LC-MS. c. After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc. d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. e. Purify the crude product by silica gel chromatography to obtain the Boc-protected Linker-CRBN Ligand conjugate.

-

Step 2: Boc Deprotection a. Dissolve the Boc-protected Linker-CRBN Ligand conjugate in DCM. b. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. d. The resulting amine-terminated Linker-CRBN Ligand is often used in the next step without further purification.

-

Step 3: Final PROTAC Synthesis via Amide Coupling a. To a solution of the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 10 minutes. c. Add a solution of the amine-terminated Linker-CRBN Ligand (from Step 2, 1.1 eq) in DMF. d. Stir the reaction at room temperature overnight. e. Monitor the formation of the final PROTAC by LC-MS. f. Purify the final PROTAC molecule by reverse-phase HPLC.

Data Presentation

Quantitative data for newly synthesized PROTACs should be systematically collected and presented to allow for clear structure-activity relationship (SAR) analysis.

Table 1: In vitro Biological Activity of PROTACs Derived from this compound

| PROTAC ID | Linker Length (n) | POI Ligand | CRBN Binding Affinity (Kd, nM) | POI Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | 4 | Ligand-A | Value | Value | Value | Value | Value |

| PROTAC-2 | 6 | Ligand-A | Value | Value | Value | Value | Value |

| PROTAC-3 | 8 | Ligand-A | Value | Value | Value | Value | Value |

| PROTAC-4 | 6 | Ligand-B | Value | Value | Value | Value | Value |

-

Kd: Dissociation constant, a measure of binding affinity.

-

α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.

-

DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Conclusion

This compound represents a readily available and versatile chemical scaffold for the development of novel CRBN ligands for PROTACs. The synthetic routes outlined in this document provide a framework for researchers to explore new chemical space in the design of potent and selective protein degraders. The systematic evaluation of these novel PROTACs will contribute to a deeper understanding of the structure-activity relationships governing targeted protein degradation and may lead to the discovery of next-generation therapeutics.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a significant class of heterocyclic compounds in medicinal chemistry, utilizing Methyl 3-chloro-4-cyanobenzoate as a key starting material. The methodologies presented are based on established and reliable synthetic routes for analogous compounds, offering a strategic pathway for the generation of diverse chemical libraries for drug discovery.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic scaffolds. Its reactive chloro and cyano functionalities provide strategic points for the construction of fused ring systems. This document outlines a proposed synthetic strategy for the preparation of 2,4-diaminoquinazoline derivatives, which are known pharmacophores in numerous therapeutic agents. The synthesis involves a two-step process: nucleophilic aromatic substitution of the chloride, followed by a cyclization reaction with a suitable nitrogen-containing reagent.

Proposed Synthetic Pathway for 2,4-Diaminoquinazoline Derivatives

The synthesis of 2,4-diaminoquinazoline derivatives from this compound is proposed to proceed via an initial amination step to replace the chloro group, followed by a cyclization reaction. While direct protocols for this specific starting material are not prevalent in the reviewed literature, the following pathway is constructed based on well-established synthetic transformations of similar 2-aminobenzonitriles.

Caption: Proposed two-step synthesis of a 2,4-diaminoquinazoline derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-4-cyanobenzoate (Hypothetical Protocol)

This protocol is based on typical nucleophilic aromatic substitution reactions on activated aryl chlorides.

Materials:

-

This compound

-

Ammonia (e.g., 7N solution in methanol or aqueous ammonia)

-

Polar aprotic solvent (e.g., DMSO, DMF)

-

Copper(I) catalyst (optional, e.g., CuI)

-

Base (optional, e.g., K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.

-

Add the ammonia solution (excess, e.g., 10-20 eq).

-

If required, add a catalytic amount of a copper(I) salt and a base.

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 100-150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 2-amino-4-cyanobenzoate.

Step 2: Synthesis of 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester

This protocol is adapted from established procedures for the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles.

Materials:

-

Methyl 2-amino-4-cyanobenzoate

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous ethanol or other suitable high-boiling solvent

-

Deionized water

-

Filtration apparatus

Procedure:

-

To a solution of the base in anhydrous ethanol, add guanidine hydrochloride and stir for a short period to generate free guanidine.

-

Add Methyl 2-amino-4-cyanobenzoate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

The product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with water.

-

Collect the solid product by filtration, wash with water, and dry to yield 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route. These values are estimates based on typical yields for analogous reactions and should be optimized for specific experimental conditions.

| Step | Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Methyl 2-amino-4-cyanobenzoate | This compound | Ammonia, (CuI, K₂CO₃) | DMSO | 120 | 12-24 | 60-80 | N/A |

| 2 | 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester | Methyl 2-amino-4-cyanobenzoate | Guanidine hydrochloride, Sodium ethoxide | Ethanol | 80 | 8-16 | 70-90 | N/A |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target heterocyclic compounds.

Caption: General experimental workflow for synthesis and purification.

Application to Benzimidazole and Benzothiazole Synthesis

The synthesis of benzimidazole and benzothiazole derivatives from this compound would likely require a different synthetic strategy. A plausible approach would involve the initial introduction of a suitable ortho-functional group, such as a hydroxyl or thiol, to replace the chloro substituent. This would be followed by reduction of the cyano group to an aminomethyl group or an alternative functional group that can participate in cyclization. However, specific and reliable protocols for these transformations starting from this compound were not identified in the conducted literature search. Researchers interested in these scaffolds are encouraged to explore multi-step synthetic routes involving the functionalization of the chloro and cyano groups.

Conclusion

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals